4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid
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Overview
Description
4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group attached to the pyrazole ring and a benzoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound. For instance, ethyl acetoacetate can be reacted with hydrazine hydrate to form 4-ethoxy-1H-pyrazole.
Attachment of the Benzoic Acid Moiety: The 4-ethoxy-1H-pyrazole can then be reacted with a benzyl halide (such as benzyl chloride) in the presence of a base (like potassium carbonate) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent, and catalyst) would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound can be used as a lead molecule for the development of new drugs.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Pyrazole derivatives are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions.
Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety can enhance the binding affinity of the compound to its target.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects.
Receptor Binding: The compound can bind to receptors such as G-protein coupled receptors (GPCRs), modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxy-1H-pyrazol-1-yl)methyl)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-((4-Methyl-1H-pyrazol-1-yl)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethoxy group.
4-((4-Chloro-1H-pyrazol-1-yl)methyl)benzoic acid: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
4-((4-Ethoxy-1H-pyrazol-1-yl)methyl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
[4-[(4-ethoxypyrazol-1-yl)methyl]phenyl] formate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-13-7-14-15(9-13)8-11-3-5-12(6-4-11)18-10-16/h3-7,9-10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIHQQSNMHAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC=C(C=C2)OC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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